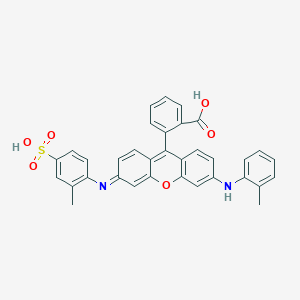

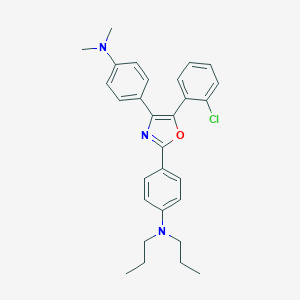

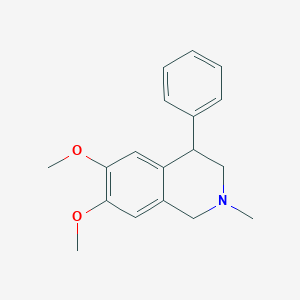

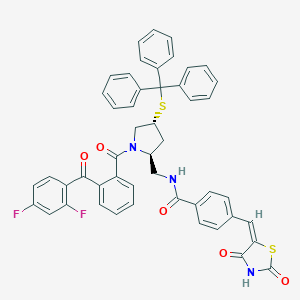

![molecular formula C8H14N2O2 B157532 tert-butyl N-[(1S)-1-cyanoethyl]carbamate CAS No. 130013-83-1](/img/structure/B157532.png)

tert-butyl N-[(1S)-1-cyanoethyl]carbamate

説明

The compound tert-butyl N-[(1S)-1-cyanoethyl]carbamate is a chemical entity that can be utilized as an intermediate in organic synthesis. While the provided papers do not directly discuss tert-butyl N-[(1S)-1-cyanoethyl]carbamate, they do provide insights into similar tert-butyl carbamate compounds and their utility in various synthetic applications.

Synthesis Analysis

Several papers describe the synthesis of tert-butyl carbamate derivatives. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis involves an iodolactamization step to produce a highly functionalized tert-butyl carbamate as an intermediate for CCR2 antagonists . Additionally, tert-butyl nitrite is used as a N1 synthon in a multicomponent reaction to form imidazoquinolines and isoquinolines . These methods highlight the versatility of tert-butyl carbamate derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of the tert-butyl group attached to the nitrogen atom of the carbamate moiety. This structural feature is important for the stability and reactivity of these compounds. For example, N-tert-butanesulfinyl imines, which are related to tert-butyl carbamates, are used as intermediates for the asymmetric synthesis of amines, with the tert-butyl group serving as a chiral directing group .

Chemical Reactions Analysis

Tert-butyl carbamates participate in various chemical reactions. They can act as protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines , or as intermediates in the synthesis of amines through asymmetric Mannich reactions . The tert-butyl group is also a key protecting group that can be removed after the desired transformations are completed .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group, which imparts steric bulk and influences the compound's reactivity and solubility. The tert-butyl group is commonly used as a protecting group due to its ability to withstand various reaction conditions and its ease of removal when necessary . The specific properties of tert-butyl N-[(1S)-1-cyanoethyl]carbamate would depend on the exact structure and substituents present on the carbamate nitrogen and the cyanoethyl group.

科学的研究の応用

Environmental Applications

Decomposition of Methyl Tert-Butyl Ether (MTBE)

The study by Hsieh et al. (2011) explores the decomposition of MTBE, a compound related to tert-butyl carbamates, using hydrogen in a cold plasma reactor. This research highlights the application of radio frequency (RF) plasma reactors in decomposing air toxics, demonstrating the versatility of carbamates in environmental remediation efforts Hsieh et al., 2011.

Biodegradation and Environmental Fate

Biodegradation of Ethyl Tert-Butyl Ether (ETBE)

Thornton et al. (2020) review the biodegradation and fate of ETBE, another ether similar to carbamates, in soil and groundwater. This work underlines the microbial capacity to degrade ETBE, pointing to the environmental fate of such compounds and the potential for natural remediation strategies Thornton et al., 2020.

Catalysis and Chemical Synthesis

Non-Phosgene Synthesis of N-Substituted Carbamates

Research progress in the non-phosgene synthesis of N-substituted carbamates, as summarized by Shang Jianpen (2014), reflects the advancements in greener chemical processes. This review discusses various carbonyl reagents, such as CO, dimethyl carbonate, and CO2, for synthesizing N-substituted carbamates, highlighting the importance of carbamates in industrial chemistry Shang Jianpen, 2014.

Neurotoxicology

Butanol-Induced Developmental Neurotoxicity

A review by Bale and Lee (2016) on butanol-induced developmental neurotoxicity, including tert-butanol, discusses potential mechanisms related to observed neurotoxic effects. This study provides insights into the neurodevelopmental impact of exposure to substances structurally related to carbamates Bale & Lee, 2016.

Safety And Hazards

特性

IUPAC Name |

tert-butyl N-[(1S)-1-cyanoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKPFOKNXKRFTD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C#N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(1S)-1-cyanoethyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

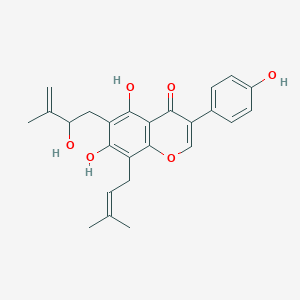

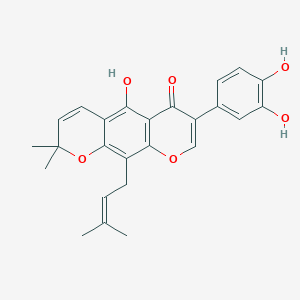

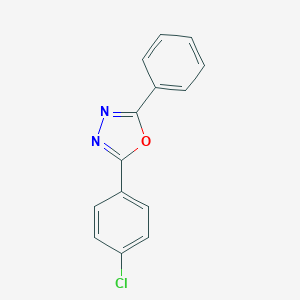

![(5S)-1-[(1R,6R)-6-Methylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B157461.png)